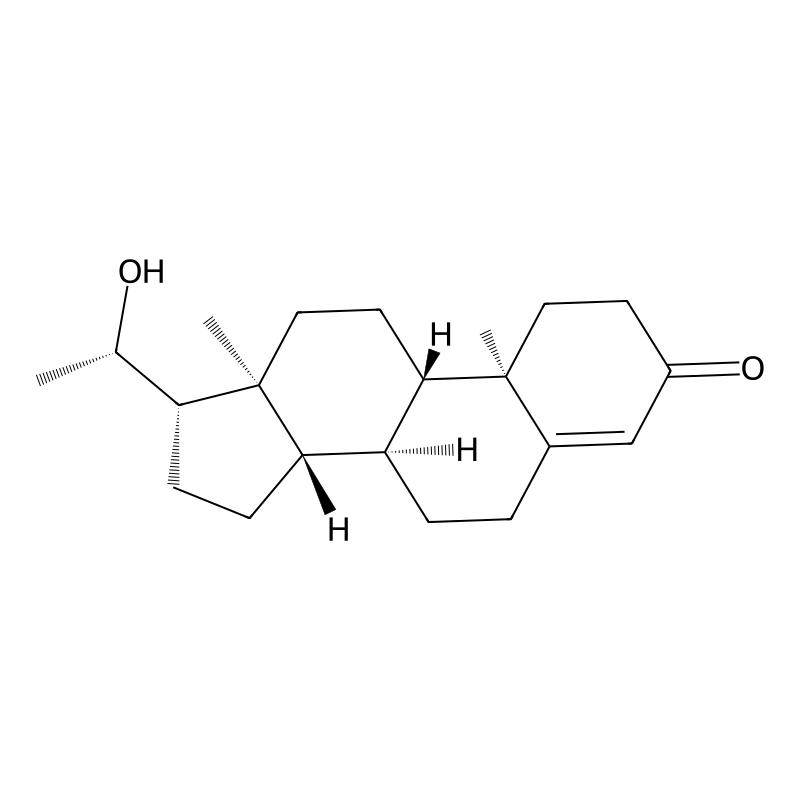

(20S)-20-Hydroxypregn-4-en-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(20S)-20-Hydroxypregn-4-en-3-one, also known as 20α-hydroxyprogesterone, is a naturally occurring steroid metabolite found in humans and other mammals []. While it possesses some biological activity, its primary application in scientific research lies in its use as a:

- Reference standard: Due to its well-defined structure and purity, (20S)-20-Hydroxypregn-4-en-3-one is utilized as a reference standard in various analytical techniques []. This allows researchers to compare the properties of unknown compounds to the known properties of the standard, facilitating accurate identification and quantification.

- Research tool: Researchers can employ (20S)-20-Hydroxypregn-4-en-3-one to study various aspects of steroid metabolism and its role in different physiological processes.

- Enzyme studies: The compound can be used as a substrate for enzymes involved in steroid metabolism, such as 20-alpha-hydroxysteroid dehydrogenase, to understand their activity and function [].

- Cellular and receptor studies: Researchers can utilize (20S)-20-Hydroxypregn-4-en-3-one to investigate its interactions with specific cellular receptors and its potential effects on various biological pathways [].

(20S)-20-Hydroxypregn-4-en-3-one, also known as 20-hydroxypregn-4-en-3-one, is a C21 steroid characterized by a double bond between positions 4 and 5 and an oxo group at position 3. It is derived from progesterone through the action of specific enzymes in the corpus luteum and placenta . This compound plays a crucial role in steroid hormone biosynthesis and is involved in various metabolic processes in mammals .

The conversion of progesterone to (20S)-20-hydroxypregn-4-en-3-one is catalyzed by the enzyme 20-alpha-hydroxysteroid dehydrogenase. This reaction highlights its role in the steroidogenic pathway, where it serves as an intermediate compound that can further undergo transformations to yield other biologically active steroids .

(20S)-20-Hydroxypregn-4-en-3-one exhibits various biological activities, primarily related to its function as a metabolite in the human body. It has been identified as a human metabolite produced during metabolic reactions, indicating its significance in physiological processes . Additionally, it may influence reproductive functions and has been studied for its potential roles in regulating hormonal balances.

The synthesis of (20S)-20-hydroxypregn-4-en-3-one can occur through several methods:

- Enzymatic Conversion: The primary method involves the enzymatic conversion of progesterone using 20-alpha-hydroxysteroid dehydrogenase.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions, typically starting from simpler steroid precursors.

- Biotechnological Methods: Utilizing microbial fermentation or cell cultures to produce this compound through bioconversion processes.

These methods ensure the availability of (20S)-20-hydroxypregn-4-en-3-one for research and pharmaceutical applications.

(20S)-20-Hydroxypregn-4-en-3-one has several applications:

- Pharmaceuticals: It serves as a pharmaceutical secondary standard in various assays and research settings .

- Hormonal Studies: Its role in steroidogenesis makes it essential for studies related to reproductive health and endocrine functions.

- Research: It is used in biochemical research to understand steroid metabolism and hormonal regulation.

Research on (20S)-20-hydroxypregn-4-en-3-one has focused on its interactions with various receptors and enzymes involved in steroid metabolism. Studies indicate that it may influence the activity of certain steroid receptors, thereby affecting gene expression related to reproductive functions . Further interaction studies are necessary to fully elucidate its mechanisms of action and potential therapeutic uses.

Several compounds share structural similarities with (20S)-20-hydroxypregn-4-en-3-one. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Progesterone | C21-steroid with a ketone at position 3 | Precursor to (20S)-20-hydroxypregn-4-en-3-one |

| (20R)-20-Hydroxypregn-4-en-3-one | Stereoisomer differing at the 20-position | Different biological activity compared to (20S) |

| Pregnenolone | C21-steroid without hydroxyl substitution at position 20 | Precursor for several steroid hormones |

(20S)-20-Hydroxypregn-4-en-3-one stands out due to its specific stereochemistry and its role as an intermediate in steroid hormone synthesis, which distinguishes it from other similar compounds.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

145-14-2

Wikipedia

20%CE%B1-Dihydroprogesterone